

2-Phenylanthracene: A Technical Guide to its Properties and Safety Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenylanthracene

Cat. No.: B159574

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Phenylanthracene**, focusing on its chemical identity, safety data, and toxicological profile. Due to the limited availability of direct experimental data for **2-Phenylanthracene**, this guide incorporates information from closely related polycyclic aromatic hydrocarbons (PAHs), such as anthracene and 9-phenylanthracene, to provide a robust safety assessment. All quantitative data are presented in structured tables for clarity and ease of comparison. Detailed experimental protocols, based on internationally recognized guidelines, are provided for key toxicological endpoints.

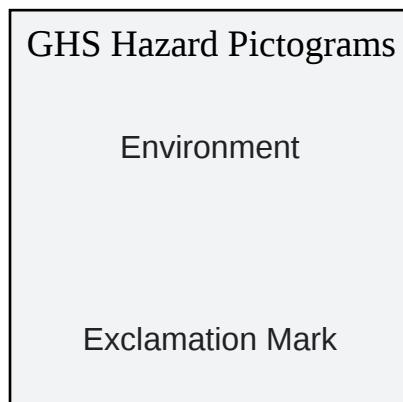
Chemical and Physical Properties

2-Phenylanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C₂₀H₁₄. Its chemical structure consists of an anthracene backbone substituted with a phenyl group at the second position.

Property	Value	Reference
CAS Number	1981-38-0	[1]
Molecular Formula	C ₂₀ H ₁₄	[1]
Molecular Weight	254.33 g/mol	[2]
Appearance	Solid (powder/crystals)	[3]
Melting Point	153-155 °C (for 9-phenylanthracene)	[2]
Boiling Point	417 °C (for 9-phenylanthracene)	[2]

Safety and Hazard Information

A specific Safety Data Sheet (SDS) for **2-Phenylanthracene** is not readily available. Therefore, the following safety information is extrapolated from data for anthracene and 9-phenylanthracene. It is imperative that this compound be handled with care in a laboratory setting, following standard safety procedures for handling potentially hazardous chemicals.


GHS Classification (Inferred)

Based on the classification of anthracene and 9-phenylanthracene, **2-Phenylanthracene** is anticipated to have the following GHS classifications:

Hazard Class	Hazard Category
Skin Corrosion/Irritation	Category 2
Serious Eye Damage/Eye Irritation	Category 2
Specific target organ toxicity — single exposure (Respiratory tract irritation)	Category 3
Hazardous to the aquatic environment, acute hazard	Category 1
Hazardous to the aquatic environment, long- term hazard	Category 1

Source: Inferred from data for Anthracene[4][5] and 9-Phenylanthracene[2][6]

Hazard Pictograms (Inferred)

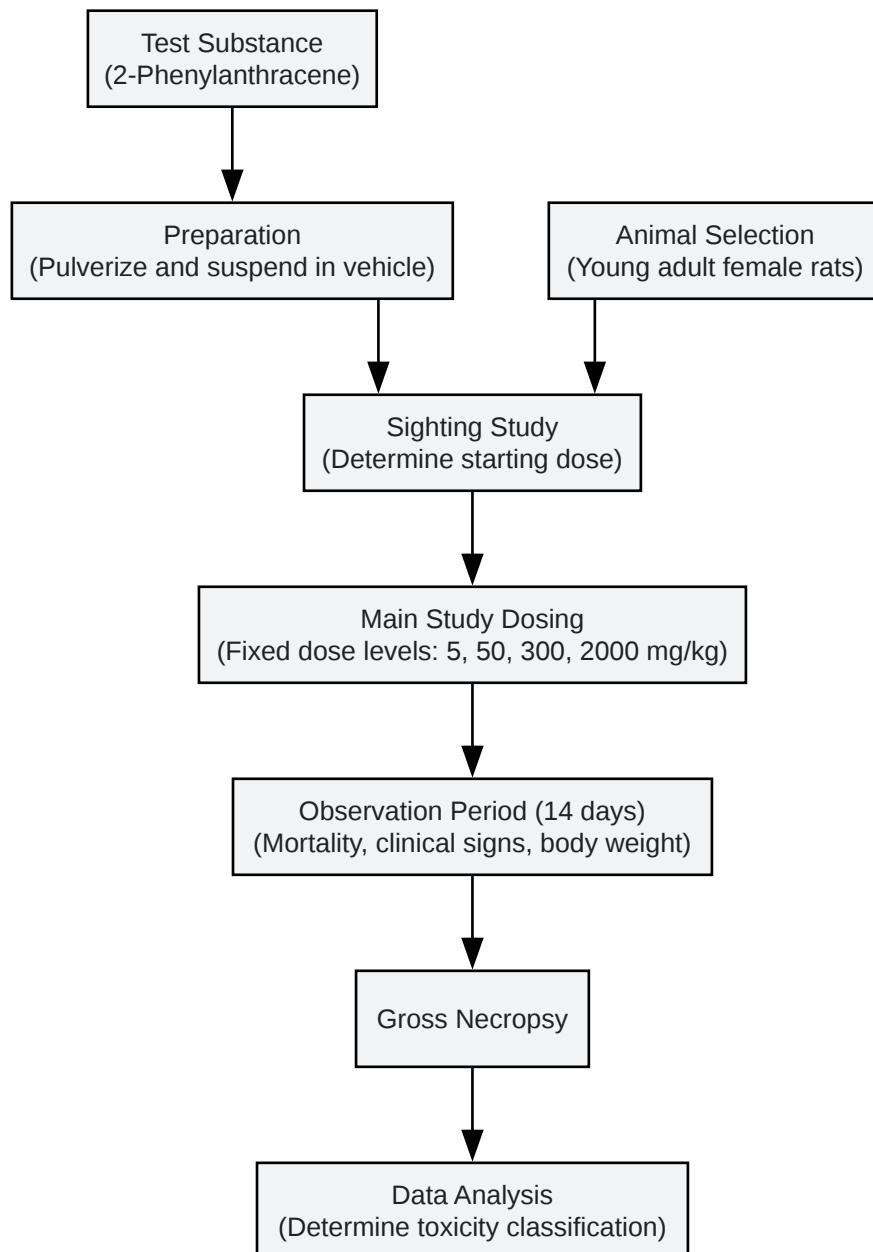
[Click to download full resolution via product page](#)

Caption: Inferred GHS pictograms for **2-Phenylanthracene**.

Hazard and Precautionary Statements (Inferred)

Type	Code	Statement
Hazard	H315	Causes skin irritation. [4]
H319		Causes serious eye irritation. [4]
H335		May cause respiratory irritation. [4]
H410		Very toxic to aquatic life with long lasting effects. [4] [6]
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/spray. [4]
P273		Avoid release to the environment. [7]
P280		Wear protective gloves/protective clothing/eye protection/face protection. [4]
P302+P352		IF ON SKIN: Wash with plenty of soap and water. [4]
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4]
P391		Collect spillage. [7]
P501		Dispose of contents/container to an approved waste disposal plant. [4]

Source: Inferred from data for Anthracene[\[4\]](#)[\[5\]](#)[\[7\]](#) and 9-Phenylanthracene[\[6\]](#)

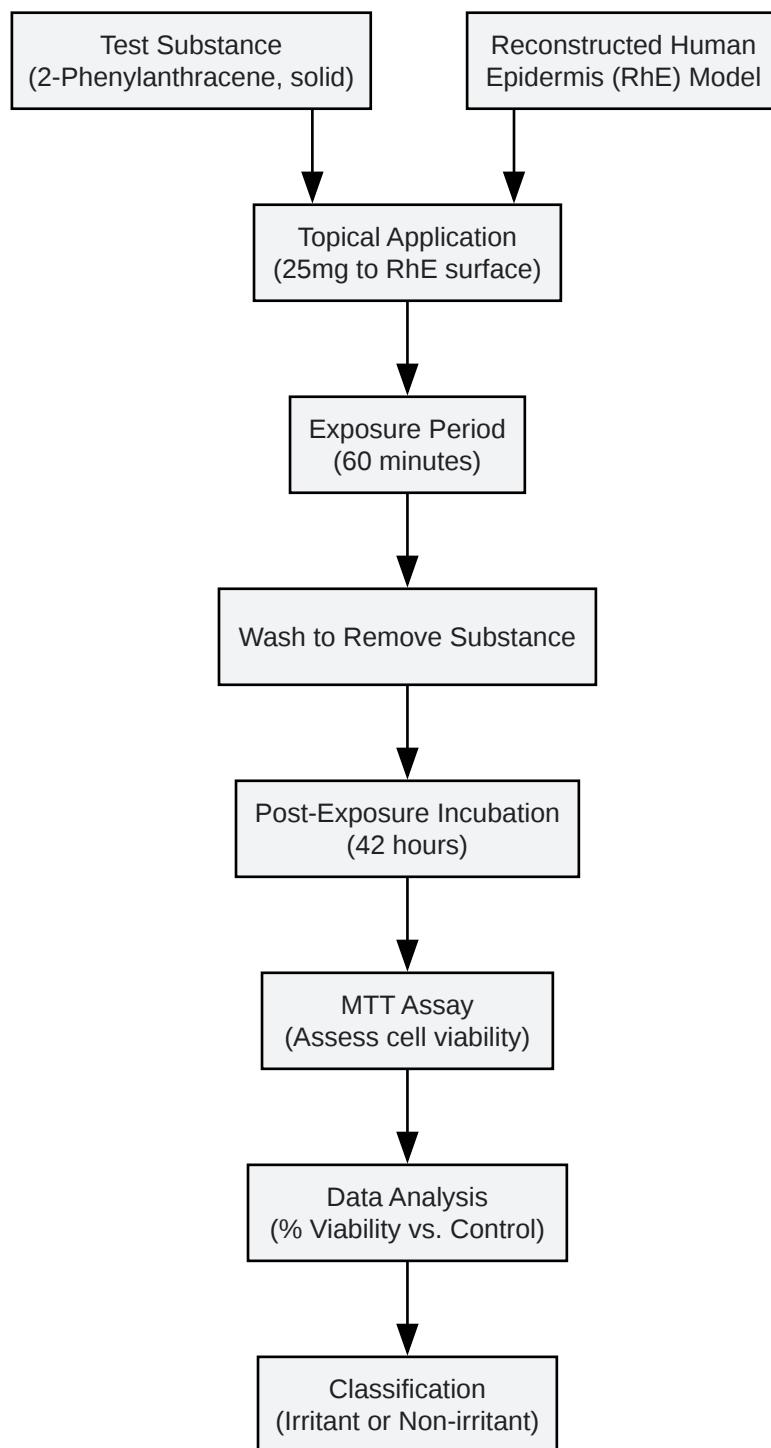

Experimental Protocols

Due to the absence of specific experimental data for **2-Phenylanthracene**, this section provides detailed methodologies for key toxicological assessments based on OECD guidelines. These protocols are suitable for a solid, water-insoluble substance like **2-Phenylanthracene**.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This protocol is designed to assess the acute oral toxicity of a substance.

- Preparation of the Test Substance: For a solid substance, it should be pulverized and suspended in a suitable vehicle (e.g., corn oil). The concentration should be prepared to allow for the administration of a constant volume.[\[1\]](#)
- Animal Selection and Preparation: Young, healthy adult female rats are typically used.[\[1\]](#)
Animals are fasted prior to dosing.
- Dose Administration: The test substance is administered in a single dose by gavage. A sighting study is performed to determine the appropriate starting dose. The fixed dose levels are 5, 50, 300, and 2000 mg/kg.[\[1\]](#)
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[\[1\]](#)
- Pathology: A gross necropsy is performed on all animals at the end of the study.

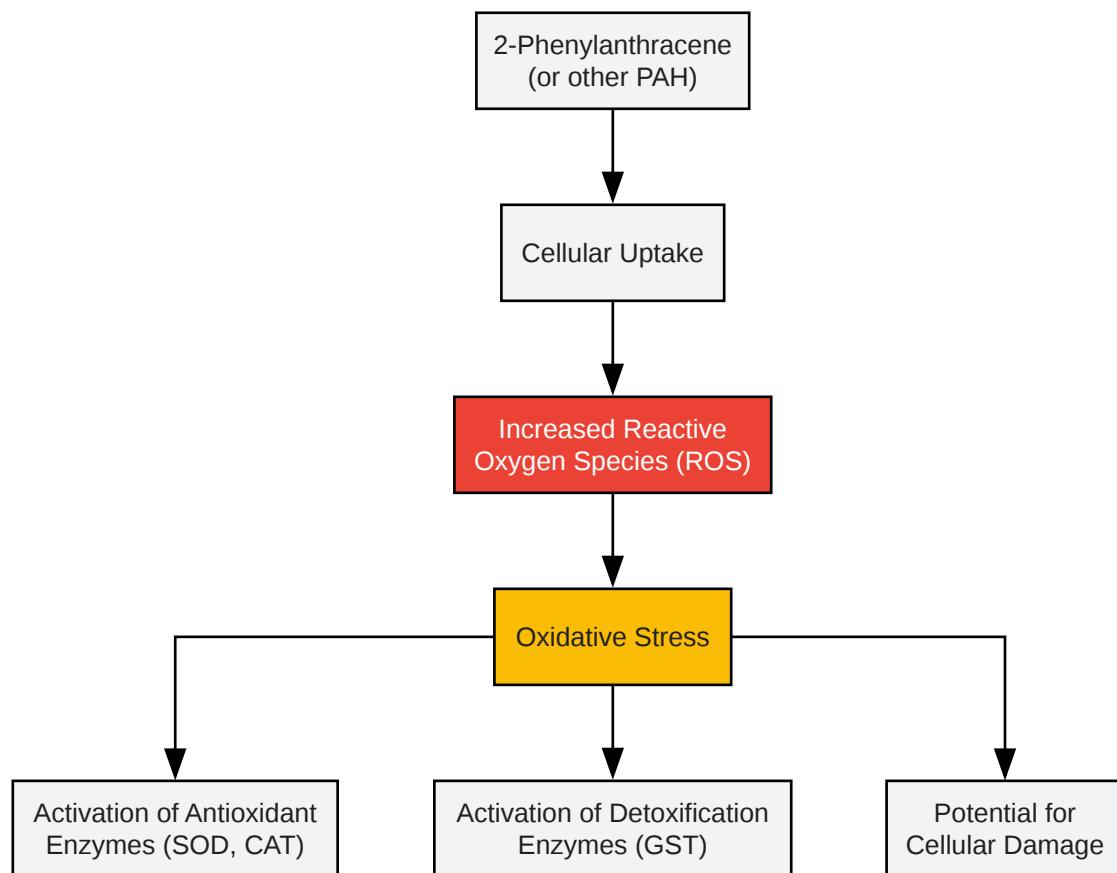

[Click to download full resolution via product page](#)

Caption: Workflow for Acute Oral Toxicity Testing.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method assesses the skin irritation potential of a substance.

- **Test System:** A reconstructed human epidermis (RhE) model is used, which mimics the properties of the human epidermis.[8][9]
- **Application of Test Substance:** A small amount of the solid test substance (e.g., 25 mg) is applied topically to the surface of the RhE tissue.[10]
- **Exposure and Post-Exposure Incubation:** The tissue is exposed to the test substance for a defined period (e.g., 60 minutes), after which the substance is removed by washing. The tissue is then incubated for a further period (e.g., 42 hours).[10]
- **Viability Assessment:** Cell viability is determined using a colorimetric assay, such as the MTT assay. The absorbance is measured, and the percentage viability is calculated relative to a negative control.[10]
- **Classification:** If the mean tissue viability is reduced to $\leq 50\%$ of the negative control, the substance is classified as a skin irritant.[10]


[Click to download full resolution via product page](#)

Caption: Workflow for In Vitro Skin Irritation Testing.

Potential Signaling Pathway Involvement

While specific studies on the signaling pathways affected by **2-Phenylanthracene** are lacking, research on anthracene and other PAHs indicates that a primary mechanism of toxicity involves the induction of oxidative stress.[11][12] This can lead to the activation of cellular defense mechanisms and inflammatory responses.

Exposure to PAHs can lead to an increase in intracellular reactive oxygen species (ROS). This oxidative stress can trigger a cascade of events, including the activation of antioxidant enzymes and detoxification pathways. For instance, studies have shown that anthracene can induce the expression of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST).[12]

[Click to download full resolution via product page](#)

Caption: Inferred signaling pathway of PAH-induced oxidative stress.

Disclaimer: This document is intended for informational purposes for a scientific audience. The safety information provided is based on data from related compounds and should be used as a

guide for safe handling and experimental design. A comprehensive risk assessment should be conducted before using **2-Phenylanthracene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 9-苯基蒽 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. geneseo.edu [geneseo.edu]
- 5. fishersci.com [fishersci.com]
- 6. 9-Phenylanthracene | C20H14 | CID 11766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. siesascs.edu.in [siesascs.edu.in]
- 10. x-cellr8.com [x-cellr8.com]
- 11. Anthracene phytotoxicity in the freshwater flagellate alga *Euglena agilis* Carter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anthracene induces oxidative stress and activation of antioxidant and detoxification enzymes in *Ulva lactuca* (Chlorophyta) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Phenylanthracene: A Technical Guide to its Properties and Safety Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b159574#2-phenylanthracene-cas-number-and-safety-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com